molecular formula C77H121N21O26S3 B560996 H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2 CAS No. 103170-36-1

H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2

Cat. No.: B560996
CAS No.: 103170-36-1
M. Wt: 1853.116
InChI Key: ZGYRBCWRGRZINL-BAPDVVNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2” is a peptide composed of 18 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Site-directed mutagenesis or chemical synthesis methods.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

Peptides like “H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2” are used as model compounds in studying peptide synthesis, structure, and reactivity.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Peptides are explored for therapeutic applications, including as potential drugs for targeting specific proteins or pathways in diseases.

Industry

Peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. For “H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2”, the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure. The peptide can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-NH2: A similar peptide lacking the terminal methionine.

    H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-ala-NH2: A peptide with alanine instead of methionine at the terminal position.

Uniqueness

The unique sequence of “H-Ser-pro-ser-asn-ser-lys-cys-pro-asp-gly-pro-asp-cys-phe-val-gly-leu-met-NH2” provides specific structural and functional properties, such as the ability to form disulfide bonds and interact with particular molecular targets. This makes it valuable for various scientific research applications.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H121N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-127-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51(36-125)93-67(114)48(30-60(107)108)90-72(119)53-17-11-22-96(53)58(104)32-83-63(110)47(29-59(105)106)89-73(120)55-19-13-24-98(55)77(124)52(37-126)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101,125-126H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRBCWRGRZINL-BAPDVVNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H121N21O26S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1853.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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